molecular formula C18H19FN4O B6461437 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-74-1

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461437
CAS RN: 2548984-74-1
M. Wt: 326.4 g/mol
InChI Key: RVUQYEBLGNSOBK-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-TBIMP) is a novel heterocyclic compound that is of great interest due to its potential applications in the field of medicinal chemistry. 2-TBIMP has a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-TBIMP has been studied extensively in both in vitro and in vivo systems, and its structure and mechanism of action have been elucidated. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-TBIMP.

Scientific Research Applications

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied extensively in both in vitro and in vivo systems due to its potential applications in the field of medicinal chemistry. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including human breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that this compound has anti-inflammatory and anti-tumor properties in animal models. Additionally, this compound has been found to have anti-bacterial effects against several Gram-positive and Gram-negative bacteria.

Mechanism of Action

Target of Action

It is known that compounds with an indole nucleus, which is similar to the imidazo[1,2-b]pyridazine nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.

Biochemical Pathways

It is known that indole derivatives, which share a similar structure to the given compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, depending on the specific targets and the nature of their interaction.

Pharmacokinetics

It is known that the solubility of a compound in common organic solvents can impact its bioavailability .

Result of Action

Based on the broad biological activities of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound in different solvents can affect its distribution and bioavailability . Additionally, the stability of a compound can be influenced by factors such as temperature and pH.

Advantages and Limitations for Lab Experiments

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for use in laboratory experiments. First, this compound is a novel compound with a wide range of biological activities. Second, this compound is relatively easy to synthesize and is relatively stable. Finally, this compound has been studied extensively in both in vitro and in vivo systems.
However, there are several limitations to using this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood. Second, the effects of this compound on humans have not yet been studied. Third, the long-term effects of this compound are not yet known.

Future Directions

The potential of 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is still largely unexplored, and there are several potential future directions for research. First, further research is needed to better understand the exact mechanism of action of this compound. Second, further studies should be conducted to determine the effects of this compound on humans. Third, long-term studies should be conducted to determine the safety and efficacy of this compound in humans. Fourth, further research is needed to determine the potential applications of this compound in the field of medicinal chemistry. Finally, additional studies should be conducted to explore the potential of this compound as an anti-bacterial agent.

Synthesis Methods

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using a three-step reaction sequence. The first step involves the condensation of 3-fluoro-4-methylphenyl isocyanate with N-methyl-2-tert-butyl imidazole to form an intermediate. The intermediate is then reacted with a mixture of sodium hydride and dimethylformamide to form the desired this compound product. The reaction scheme is shown in Figure 1.
Figure 1. Synthesis of this compound

properties

IUPAC Name

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-11-5-6-12(9-13(11)19)20-17(24)14-7-8-16-21-15(18(2,3)4)10-23(16)22-14/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUQYEBLGNSOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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